Conversion to PROTAC Enhances Antiproliferative Potency vs. Parent Inhibitor Quizartinib
PROTAC FLT-3 degrader 1 demonstrates significantly improved antiproliferative activity compared to its parent FLT3 inhibitor, quizartinib, despite a slight reduction in direct kinase inhibitory potency. In MV4-11 AML cells harboring FLT3-ITD, the PROTAC achieved a lower IC50 value for growth inhibition, reflecting its catalytic degradation mechanism [1].
| Evidence Dimension | Cell Growth Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.6 nM |
| Comparator Or Baseline | Quizartinib (Parent Inhibitor): IC50 = 4.2 nM (WT FLT3) and 1.1 nM (FLT3-ITD) |
| Quantified Difference | PROTAC IC50 is lower than quizartinib's FLT3-ITD IC50; exact fold-improvement not specified but noted as more potent [1]. |
| Conditions | MV4-11 AML cell line (FLT3-ITD mutant) |
Why This Matters
Demonstrates that degradation, rather than inhibition, yields superior cellular efficacy, justifying selection of the PROTAC over the parent inhibitor for functional studies.
- [1] Burslem GM, Song J, Chen X, Hines J, Crews CM. Enhancing Antiproliferative Activity and Selectivity of a FLT-3 Inhibitor by Proteolysis Targeting Chimera Conversion. J Am Chem Soc. 2018;140(48):16428-16432. doi:10.1021/jacs.8b10320 View Source
